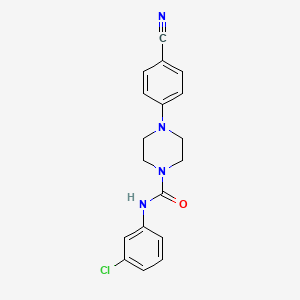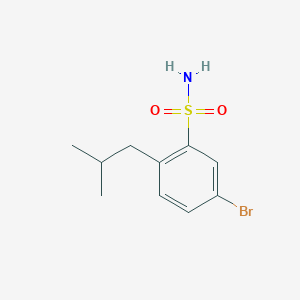
(3,5-Dimethylisoxazol-4-yl)zinc pivalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,5-Dimethylisoxazol-4-yl)zinc pivalate is a chemical compound with the molecular formula C10H14N2O2Zn. It is a zinc-containing organometallic compound that features a 3,5-dimethylisoxazole ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethylisoxazol-4-yl)zinc pivalate typically involves the reaction of 3,5-dimethylisoxazole with a zinc reagent, such as zinc chloride or zinc bromide, in the presence of a base. The reaction is often carried out in an inert atmosphere to prevent oxidation. The pivalate group is introduced through the use of pivalic acid or its derivatives. The reaction conditions usually involve moderate temperatures and anhydrous solvents to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and product quality .
化学反応の分析
Types of Reactions
(3,5-Dimethylisoxazol-4-yl)zinc pivalate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The zinc atom can be substituted with other metal atoms or groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of organometallic compounds with different metal centers .
科学的研究の応用
(3,5-Dimethylisoxazol-4-yl)zinc pivalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of (3,5-Dimethylisoxazol-4-yl)zinc pivalate involves its interaction with molecular targets through its zinc center. The zinc atom can coordinate with various ligands, facilitating catalytic processes and chemical transformations. The isoxazole ring also contributes to the compound’s reactivity by providing a stable framework for these interactions .
類似化合物との比較
Similar Compounds
3,5-Dimethylisoxazole: Lacks the zinc and pivalate groups, making it less reactive in certain contexts.
Zinc pivalate: Does not contain the isoxazole ring, limiting its applications in organic synthesis.
Other organozinc compounds: May have different ligands and structural features, affecting their reactivity and applications.
Uniqueness
(3,5-Dimethylisoxazol-4-yl)zinc pivalate is unique due to its combination of a zinc center, pivalate group, and 3,5-dimethylisoxazole ring. This unique structure imparts specific reactivity and properties that are valuable in various scientific and industrial applications .
特性
IUPAC Name |
zinc;3,5-dimethyl-4H-1,2-oxazol-4-ide;2,2-dimethylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6NO.C5H10O2.Zn/c1-4-3-5(2)7-6-4;1-5(2,3)4(6)7;/h1-2H3;1-3H3,(H,6,7);/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRNLIRIEJVRIM-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[C-]C(=NO1)C.CC(C)(C)C(=O)[O-].[Zn+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(2-Azidoethoxy)phenyl]acetic acid](/img/structure/B2672274.png)
![(E)-N-[1-[1-(4-Fluorophenyl)-5-methylpyrazol-4-yl]ethyl]-2-phenylethenesulfonamide](/img/structure/B2672276.png)


![2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2672282.png)
![3-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2672285.png)
![N-(5-chloro-2-methoxyphenyl)-2-(6-(methoxymethyl)-2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2672286.png)



